molecular formula C18H24N2O3 B6940522 N-methyl-1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]pyrrolidine-2-carboxamide

N-methyl-1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]pyrrolidine-2-carboxamide

Cat. No.: B6940522
M. Wt: 316.4 g/mol
InChI Key: NGLGHVNFRIQPKT-UHFFFAOYSA-N
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Description

N-methyl-1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]pyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a naphthalene moiety, and an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]pyrrolidine-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as methanol and reagents like sodium borohydride for reduction reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reagents such as sodium borohydride, leading to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

N-methyl-1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]pyrrolidine-2-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-19-18(22)16-7-4-10-20(16)17(21)12-23-15-9-8-13-5-2-3-6-14(13)11-15/h8-9,11,16H,2-7,10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLGHVNFRIQPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1C(=O)COC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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